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Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data for ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 85290-

4), a pivotal heterocyclic building block in medicinal and agricultural chemistry.[1][2] Pyrazole derivatives are integral to the development of a wide ran

of biologically active compounds, making their unambiguous structural confirmation a critical step in synthetic chemistry.[3][4] This document serves a

authoritative resource for researchers and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) signatures of the title compound. By synthesizing experimental data with established spectroscopic principles, this guide explains 

causality behind spectral features and provides validated protocols for data acquisition, ensuring reliable characterization.

Molecular Structure and Overview
Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole featuring a methyl group at the C3 position and an ethyl carboxylate group at th

C4 position. The inherent tautomerism of the pyrazole ring means the N-H proton can reside on either nitrogen atom, although for clarity, it is typically

drawn at the N1 position. Spectroscopic analysis is essential to confirm this precise substitution pattern and verify sample purity.

Caption: Molecular structure of ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C

NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within ethyl 3-methyl-1H-pyrazole-4-carboxylate

¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of distinct protons, their neighboring environments (through spin-spin coupling), and th

relative quantities (through integration).

Interpretation: The ¹H NMR spectrum of ethyl 3-methyl-1H-pyrazole-4-carboxylate is expected to show five distinct signals. The N-H proton of the

pyrazole ring typically appears as a very broad singlet at a high chemical shift (>10 ppm) and is exchangeable with deuterium oxide (D₂O). The lone

aromatic proton (H-5) appears as a sharp singlet downfield due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylate group

The ethyl ester group gives rise to a characteristic quartet and triplet pattern, resulting from the coupling between the methylene (-CH₂-) and methyl (-

CH₃) protons. Finally, the methyl group attached to the pyrazole ring (C3-CH₃) appears as a sharp singlet in the aliphatic region.
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Proton Assignment
Expected Chemical Shift (δ,

ppm)
Multiplicity Coupling Constant (J, Hz) Integration

NH > 10.0 Broad Singlet - 1H

C5-H ~7.8 - 8.2 Singlet - 1H

O-CH₂-CH₃ ~4.2 - 4.4 Quartet ~7.1 2H

C3-CH₃ ~2.4 - 2.6 Singlet - 3H

O-CH₂-CH₃ ~1.3 - 1.4 Triplet ~7.1 3H

Note: Chemical shifts are

highly dependent on the

solvent used.[5] Values are

predicted for CDCl₃.

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation: The spectrum is expected to show seven distinct carbon signals. The ester carbonyl carbon (C=O) is the most deshielded, appearing

furthest downfield. The three pyrazole ring carbons (C3, C4, C5) appear in the aromatic region. The remaining three signals in the upfield region

correspond to the ethyl ester carbons (-OCH₂- and -CH₃) and the pyrazole methyl group carbon (C3-CH₃).

Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (Ester) ~163 - 165

C3 (Pyrazole Ring) ~145 - 150

C5 (Pyrazole Ring) ~135 - 140

C4 (Pyrazole Ring) ~105 - 110

O-CH₂-CH₃ ~60 - 62

O-CH₂-CH₃ ~14 - 15

C3-CH₃ ~11 - 13

Note: Predicted values for CDCl₃ or DMSO-d₆.[6]

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Weigh 5-10 mg of ethyl 3-methyl-1H-pyrazole-4-carboxylate. Dissolve the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the instrument for optimal field homogeneity.

Acquire the spectrum with a spectral width of ~15 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scan

¹³C NMR Acquisition:
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Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number 

scans (e.g., 1024 or more) for adequate signal-to-noise.[5]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference th

spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7][8]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibratio

frequencies.

Interpretation: The IR spectrum of ethyl 3-methyl-1H-pyrazole-4-carboxylate provides clear evidence for its key functional groups. A broad absorpti

above 3100 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The sharp, intense peak around 1700-1720 cm⁻¹ is the most

prominent feature and is unambiguously assigned to the C=O stretch of the conjugated ester.[9][10] The presence of two strong C-O stretching bands

the 1300-1100 cm⁻¹ region further confirms the ester functionality.[10][11] Absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretching from t

methyl and ethyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

~3100 - 3300 N-H Stretch Pyrazole Ring Medium, Broad

~2980 - 2850 C-H Stretch Aliphatic (CH₃, CH₂) Medium

~1700 - 1720 C=O Stretch Conjugated Ester Strong, Sharp

~1550 - 1600 C=N / C=C Stretch Pyrazole Ring Medium

~1250 - 1300 C-O Stretch (asymmetric) Ester Strong

~1100 - 1150 C-O Stretch (symmetric) Ester Strong

Experimental Protocol: IR Data Acquisition
Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto t

crystal. Apply pressure using the anvil to ensure good contact.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transpar

pellet using a hydraulic press.

Background Scan: Acquire a background spectrum of the empty accessory (clean ATR crystal or air).

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise rat

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or

transmittance plot.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under

ionization.

Interpretation: The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion (M⁺) peak at an m/z of 154,

corresponding to its molecular weight (C₇H₁₀N₂O₂).[12][13] The fragmentation pattern is characteristic of both the pyrazole core and the ethyl ester si

chain. A significant fragment is often observed at m/z 109, corresponding to the loss of the ethoxy group (-•OCH₂CH₃, 45 Da). Further fragmentation o

the pyrazole ring can occur through the characteristic loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[

[15] The mass spectrum for the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion at m/z 154 and key fragments at

125, 109, 81, and 54, which provides a strong comparative basis for the expected fragmentation of the title compound.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://pdf.benchchem.com/1421/A_Comparative_Guide_to_the_Spectroscopic_Analysis_of_Substituted_Pyrazole_Compounds.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://webspectra.chem.ucla.edu/NotesOnSolvents.html
https://www.benchchem.com/product/b015672?utm_src=pdf-body
https://www.chemguide.co.uk/analysis/ir/interpret.html
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://pubchem.ncbi.nlm.nih.gov/compound/227598
https://www.sigmaaldrich.com/US/en/product/aldrich/732583
https://openresearchlibrary.org/chapter/5a72441c-7fb5-4dc7-b867-8cd4524de6d6
https://www.researchgate.net/publication/330953039_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4027570&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Proposed Fragment Loss from Parent/Fragment

154 [M]⁺ Molecular Ion

125 [M - C₂H₅]⁺ Loss of ethyl radical

109 [M - OC₂H₅]⁺ Loss of ethoxy radical

81 [M - OC₂H₅ - CO]⁺ Subsequent loss of CO

digraph "fragmentation_pathway" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124

edge [color="#EA4335", fontsize=10];

M [label="[C₇H₁₀N₂O₂]⁺˙\nm/z = 154"];

F109 [label="[C₅H₅N₂O]⁺\nm/z = 109"];

F81 [label="[C₄H₅N₂]⁺\nm/z = 81"];

M -> F109 [label="- •OC₂H₅"];

F109 -> F81 [label="- CO"];

}

Caption: A proposed major fragmentation pathway for ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatography

(GC-MS) or liquid chromatography (LC-MS) system.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV for GC-MS, or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or ion trap mass anal

Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact

mass can be determined to confirm the elemental composition.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for ethyl 3-methyl-1H-pyrazole-4-carboxylate. T

¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. FT-IR spectroscopy validates the presence of key functiona

groups, including the N-H, C=O (ester), and C-O bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation

patterns that corroborate the overall structure. This comprehensive guide provides the necessary data, interpretation, and standardized protocols to

ensure the confident and accurate identification of this important heterocyclic compound in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

for a compatibility check]
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